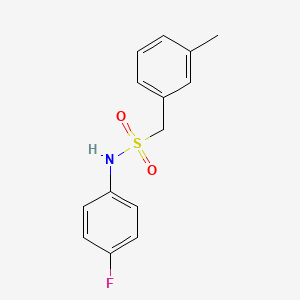

N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide

説明

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide often involves catalytic processes and selective functionalization strategies. For instance, iridium-catalyzed regio- and enantioselective allylic alkylation is employed to produce enantiopure fluorobis(phenylsulfonyl)methylated compounds, showcasing the potential for high precision in constructing complex molecular architectures (Liu et al., 2009). Another approach involves the palladium-catalyzed synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the versatility of sulfonyl amides in heterocyclic synthesis (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)methanesulfonamide (4FPMSA) demonstrates significant similarities with other alkyl sulfonanilides, indicating that substituent variations (such as fluorination) at the phenyl ring do not drastically alter the core structural motifs. This uniformity is reflected in bond angles and torsional angles, with the amide hydrogen and methanesulfonyl group maintaining a consistent orientation across different derivatives (Gowda et al., 2007).

Chemical Reactions and Properties

Chemoselective N-acylation reagents developed from N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides illustrate the chemical reactivity and potential of sulfonyl amides for selective transformations. These reagents offer good chemoselectivity, underscoring the utility of fluorophenyl methanesulfonamides in synthetic chemistry (Kondo et al., 2000).

Physical Properties Analysis

The crystalline structure and spectroscopic characteristics of compounds related to N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide reveal insights into their physical properties. Studies on complexes with triazabicyclo[4.4.0]dec-5-ene, for example, offer a glimpse into the hydrogen bonding patterns and crystal packing, which are crucial for understanding solubility, stability, and reactivity (Binkowska et al., 2001).

Chemical Properties Analysis

The chemical behavior of N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide and its analogs can be explored through their reactions and stability under various conditions. For instance, the enantioselective conjugate addition of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones catalyzed by chiral bifunctional organocatalysts demonstrates the compound's reactivity and the potential for producing chiral monofluoromethylated compounds (Moon et al., 2009).

科学的研究の応用

Catalysis and Synthetic Applications

Research has demonstrated the utility of related fluorobis(phenylsulfonyl)methane compounds in catalysis and synthetic chemistry. For instance, iridium-catalyzed allylic alkylation has been applied to achieve highly regio- and enantioselective synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds, which can be further converted to monofluoro-methylated ibuprofen maintaining high optical purity (Liu et al., 2009). Similarly, cinchona alkaloid-catalyzed enantioselective monofluoromethylation, leveraging fluorobis(phenylsulfonyl)methane chemistry, illustrates the creation of chiral molecules with potential pharmaceutical relevance (Mizuta et al., 2007).

Molecular Structure and Characterization

Another area of research focuses on the molecular conformation, NMR chemical shifts, and vibrational transitions of similar methanesulfonamide derivatives. A detailed DFT study has provided insights into the structural and electronic properties of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, facilitating a deeper understanding of their chemical behavior and potential applications (Karabacak et al., 2010).

Biological Activity

The exploration of sulfonamides and their derivatives, including compounds structurally related to N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide, has led to the discovery of potent inhibitors for biological targets such as 5-lipoxygenase. These findings suggest the potential therapeutic applications of these compounds in treating conditions mediated by 5-lipoxygenase activity (Beers et al., 1997).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the selective determination of methanesulfonic acid, showcasing the versatility of methanesulfonamide-based fluorophores in detecting and quantifying chemical species in various matrices. This illustrates the compound's potential utility in developing new analytical tools (Masuda et al., 2005).

特性

IUPAC Name |

N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-11-3-2-4-12(9-11)10-19(17,18)16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXPHHUCCMSKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)

![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)